![molecular formula C20H30N2O4 B2460370 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester CAS No. 1260763-75-4](/img/no-structure.png)

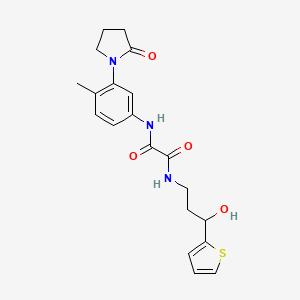

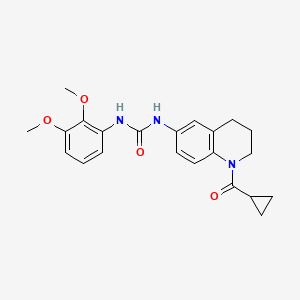

1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound is not clearly described in the available resources .Molecular Structure Analysis

The molecular structure of this compound is not clearly described in the available resources .Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly described in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly described in the available resources .Aplicaciones Científicas De Investigación

Radiosensitivity Analysis

This compound has been used in studies to identify and analyze the radiosensitivity of 4-Piperidinecarboxylic Acid using Electron Paramagnetic Resonance Spectroscopy . The study aimed to investigate the spectroscopic, dosimetric, and stability properties of free radicals generated within the compound due to gamma irradiation .

Sterilization and Microbial Control

The compound has been used in radiation sterilization, a cutting-edge and highly effective technique in the field of sterilization and microbial control . This approach is increasingly preferred over traditional sterilization methods due to its exceptional penetration capabilities, minimal sample residue, limited thermal effects, reduced variables requiring oversight, and applicability post-packaging .

Pharmaceutical Practices

In contemporary pharmaceutical practices, irradiation-based sterilization methods are employed to enhance the hygienic standards and quality assurance of medicinal products . The compound plays a role in this process.

Structural and Motional Characteristics Study

Electron Paramagnetic Resonance (EPR) spectroscopy is commonly employed for examining both organic and inorganic compounds. It stands out as the spectroscopic technique that offers optimal insights into the structural and motional characteristics of free radicals . This compound is used in such studies.

Protein Activity Modulation

The compound has been used as a modulator of protein activity, especially as an inhibitor . Inhibitors are developed and applied at high concentration to achieve maximal effects .

PROTAC Development

The compound has been used as a semi-flexible linker useful for PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of PROTACs .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester involves the protection of the amine group, followed by the reaction with piperidinecarboxylic acid and phenylmethyl bromide. The resulting product is then deprotected to yield the final compound.", "Starting Materials": [ "Piperidinecarboxylic acid", "Phenylmethyl bromide", "1,1-dimethylethylamine", "Methanesulfonyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of amine group with methanesulfonyl chloride and triethylamine in ethyl acetate", "Reaction of protected amine with piperidinecarboxylic acid and phenylmethyl bromide in methanol", "Deprotection of amine with sodium bicarbonate in water", "Acidification of reaction mixture with hydrochloric acid", "Extraction of product with diethyl ether", "Washing of organic layer with sodium hydroxide solution", "Drying of organic layer with sodium sulfate", "Evaporation of solvent to yield final product" ] } | |

Número CAS |

1260763-75-4 |

Nombre del producto |

1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester |

Fórmula molecular |

C20H30N2O4 |

Peso molecular |

362.47 |

Nombre IUPAC |

benzyl 4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O4/c1-20(2,3)26-18(23)14-21-13-16-9-11-22(12-10-16)19(24)25-15-17-7-5-4-6-8-17/h4-8,16,21H,9-15H2,1-3H3 |

Clave InChI |

MLYVHPCWDBDKRX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2460292.png)

![1-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2460294.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2460295.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2460298.png)

![6-(2-methyl-1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2460303.png)

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)